molecular formula C22H30O7 B14859995 [(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

Cat. No.: B14859995
M. Wt: 406.5 g/mol
InChI Key: PFPNLISKAPWUFU-MVVUPFSZSA-N
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Description

[(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple stereocenters and functional groups, including hydroxyl, acetoxy, and methylene groups. Its intricate structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the spiro structure through a cyclization reaction.
  • Introduction of the hydroxyl and acetoxy groups via selective functionalization.
  • Final purification and isolation of the compound using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

[(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

[(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1S,1’S,3’R,5R,6S,7S,9S)-7-hydroxy-3’-(hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate lies in its specific spiro structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

InChI

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1

InChI Key

PFPNLISKAPWUFU-MVVUPFSZSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)CO)(C)C

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)CO)(C)C

Origin of Product

United States

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